2-Methylpropane-1,2-diamine dihydrochloride
Overview
Description
2-Methylpropane-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C4H14Cl2N2. It is a derivative of 2-methylpropane-1,2-diamine, where the amine groups are converted to their dihydrochloride salt form. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2-methylpropane-1,2-diamine.
Reaction with Hydrochloric Acid: The diamine is reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is usually carried out in an aqueous medium at room temperature.
Purification: The resulting product is purified by recrystallization or other suitable methods to obtain high purity 2-methylpropane-1,2-diamine dihydrochloride.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methylpropane-1,2-diamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, alkylating agents, and other reagents.
Major Products Formed:
- The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may yield primary amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various derivatives and intermediates.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Used in the formulation of certain industrial products.
Mechanism of Action
- The mechanism by which 2-methylpropane-1,2-diamine dihydrochloride exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of amine groups.
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors, depending on its use in biological or medicinal research.
Comparison with Similar Compounds
1,2-Diaminoethane:
1,3-Diaminopropane: Another diamine with a slightly longer carbon chain.
2-Methyl-1,3-propanediamine: A structural isomer with different positioning of the amine groups.
Uniqueness:
- 2-Methylpropane-1,2-diamine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity compared to other diamines. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
2-methylpropane-1,2-diamine;dihydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2HI/c1-4(2,6)3-5;;/h3,5-6H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHACASNGJGBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N.I.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647447 | |
Record name | 2-Methylpropane-1,2-diamine--hydrogen iodide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15444-85-6 | |
Record name | 2-Methylpropane-1,2-diamine--hydrogen iodide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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